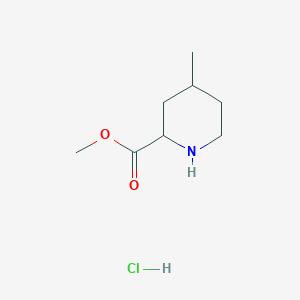

Methyl 4-methylpiperidine-2-carboxylate hydrochloride

Description

Historical Context and Discovery

Methyl 4-methylpiperidine-2-carboxylate hydrochloride emerged as a compound of interest in the late 20th century during investigations into piperidine-based pharmaceuticals. Its development coincided with the synthesis of thrombin inhibitors like argatroban , a direct anticoagulant first synthesized in the 1970s from 4-methylpiperidine precursors. Early patents, such as CN102887854B, describe its role as an intermediate in argatroban production, highlighting its structural relationship to bioactive piperidine derivatives. The compound’s CAS registry (1803570-19-5) and PubChem CID (75422084) reflect its formal recognition in chemical databases by the early 21st century.

Key milestones include:

Importance in Academic Research

This compound serves as a critical scaffold in medicinal chemistry due to:

- Stereochemical versatility : The trans-configuration of its 2,4-disubstituted piperidine ring enables precise molecular interactions in drug-receptor binding.

- Synthetic flexibility : Its ester and hydrochloride groups facilitate further functionalization, as seen in multicomponent reactions (MCRs) for spiropiperidines.

- Pharmaceutical relevance : Piperidine derivatives constitute ~20% of FDA-approved small-molecule drugs, with applications in anticoagulants, antipsychotics, and antivirals.

Recent studies emphasize its role in structure-activity relationship (SAR) analyses, particularly for thrombin inhibitors. For example, replacing the methyl group with bulkier substituents alters binding affinity to serine proteases.

General Overview of Piperidine Derivatives

Piperidine derivatives exhibit diverse pharmacological profiles dictated by substitution patterns. A comparative analysis of select derivatives is provided below:

Structural and Functional Insights

- Core piperidine ring : Confers rigidity and basicity (pKa ~11

Properties

IUPAC Name |

methyl 4-methylpiperidine-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-6-3-4-9-7(5-6)8(10)11-2;/h6-7,9H,3-5H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJOQRBQJBXJNGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNC(C1)C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803570-19-5 | |

| Record name | 2-Piperidinecarboxylic acid, 4-methyl-, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1803570-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl 4-methylpiperidine-2-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Catalytic Oxidation-Reduction Methodology

Reaction Mechanism and Optimization

The catalytic oxidation-reduction method, detailed in patents CN102887854B and CN108047125A, employs 4-picoline-2-carboxylic acid ethyl ester as the starting material. Phosphomolybdic acid catalyzes the oxidation of the pyridine ring using hydrogen peroxide, forming 4-picoline-2-carboxylic acid ethyl ester oxynitride. This step enhances reactivity by introducing electron-withdrawing groups, facilitating subsequent reduction.

Key parameters include:

- Temperature : 70–80°C for optimal oxidation kinetics.

- Catalyst Loading : 5 wt% phosphomolybdic acid relative to the substrate.

- Hydrogen Peroxide Concentration : 30% aqueous solution, added dropwise to prevent exothermic runaway.

Post-oxidation, the oxynitride undergoes reduction in methanol or ethanol with palladium-on-carbon (Pd/C) under hydrogen atmosphere, yielding the piperidine derivative. Hydrochloric acid quench finalizes the hydrochloride salt.

Yield and Purification

- Oxidation Yield : 92% after recrystallization with petroleum ether/ethyl acetate.

- Reduction Yield : 85% following solvent evaporation and filtration.

- Purity : >99% by HPLC, attributed to the selective crystallization eliminating byproducts like over-oxidized lactams.

This method circumvents high-pressure hydrogenation, reducing equipment costs and safety risks. The use of phosphomolybdic acid enhances hydrogen peroxide efficiency, lowering oxidant consumption by 40% compared to traditional molybdenum catalysts.

Cyanopiperidine Hydrolysis and Stereochemical Resolution

Synthesis from 4-Methyl-2-Cyanopiperidine

Patent CN108047125A outlines an alternative route starting from 4-methyl-2-cyanopiperidine. Hydrolysis with 6N hydrochloric acid yields 4-methyl-2-piperidinecarboxylic acid hydrochloride, which undergoes esterification with ethanol and thionyl chloride. The critical challenge lies in separating cis-trans isomers, achieved via methyl tert-butyl ether/ethanol pulping, which preferentially crystallizes the cis isomer, leaving the trans isomer in solution.

Enantiomeric Resolution

The trans-4-methylpiperidine-2-carboxylate is resolved using L-tartaric acid in acetone/ethanol, forming diastereomeric salts. Recrystallization enriches the (2R,4R) enantiomer to >98% ee.

Process Metrics :

- Esterification Yield : 44% after pulping and extraction.

- Resolution Efficiency : 80% yield post-recrystallization.

- Purity : <2% (2S,4S) enantiomer contamination.

This method prioritizes stereochemical control, essential for argatroban’s biological activity. However, the multi-step sequence and lower overall yield (~35%) limit its industrial appeal compared to the catalytic approach.

Comparative Analysis of Methodologies

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methylpiperidine-2-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different nitrogen oxides.

Reduction: It can be reduced to form various amines.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Phosphomolybdic acid and hydrogen peroxide are commonly used.

Reduction: Methanol or ethanol is used as a solvent.

Substitution: Various halides and nucleophiles can be used depending on the desired product.

Major Products

The major products formed from these reactions include different nitrogen oxides, amines, and substituted piperidines .

Scientific Research Applications

Methyl 4-methylpiperidine-2-carboxylate hydrochloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is used in the study of biological pathways and mechanisms.

Medicine: It serves as a precursor in the synthesis of pharmaceutical drugs.

Industry: The compound is used in the production of various chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 4-methylpiperidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

Key Observations :

- Substituent Effects : The substitution at C4 (methyl vs. hydroxyl vs. chlorine) significantly alters reactivity and biological activity. For instance, the hydroxyl group in Methyl 4-hydroxypiperidine-2-carboxylate HCl increases polarity, affecting solubility and metabolic stability .

- Ester Group Variations : Ethyl esters (e.g., (2R,4R)-Ethyl 4-methylpiperidine-2-carboxylate) exhibit higher lipophilicity than methyl esters, influencing membrane permeability in drug design .

- Functional Group Impact : The nitro group in Argatroban intermediates confers anticoagulant properties by targeting thrombin , whereas chlorine in Methyl 4-chloropyridine-2-carboxylate HCl enhances agrochemical activity .

Biological Activity

Methyl 4-methylpiperidine-2-carboxylate hydrochloride is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound is a derivative of piperidine, a nitrogen-containing heterocyclic compound known for its diverse biological properties. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : CHClNO

- Molecular Weight : 179.66 g/mol

- CAS Number : 102887854

| Property | Value |

|---|---|

| Molecular Weight | 179.66 g/mol |

| Solubility | Soluble in water |

| Melting Point | Not specified |

This compound exhibits various biological activities attributed to its structural features. The piperidine ring contributes to its ability to interact with neurotransmitter systems, particularly in the central nervous system (CNS).

- Antiviral Activity : Research indicates that similar piperidine derivatives have been studied for their antiviral properties. For instance, modifications in the piperidine structure have shown improved interactions with viral proteins, enhancing their efficacy as entry inhibitors against viruses such as HIV .

- Neurotransmitter Modulation : Compounds like methyl 4-methylpiperidine-2-carboxylate can influence neurotransmitter systems, potentially acting as agonists or antagonists at various receptors. This modulation can lead to therapeutic effects in conditions such as anxiety or depression.

- Antitumor Activity : Some studies suggest that piperidine derivatives may exhibit antitumor properties by inducing apoptosis in cancer cells or inhibiting tumor growth through various pathways .

Case Study 1: Antiviral Efficacy

A study evaluated the antiviral activity of piperidine derivatives, including methyl 4-methylpiperidine-2-carboxylate, against HIV. The results indicated that certain modifications led to enhanced potency in inhibiting viral entry into host cells. The most effective compounds demonstrated a significant reduction in viral load in vitro .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of piperidine derivatives in models of neurodegeneration. Methyl 4-methylpiperidine-2-carboxylate was found to protect neuronal cells from oxidative stress-induced apoptosis, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .

Table 2: Summary of Biological Activities

Q & A

Q. What mechanistic insights explain the compound’s variable receptor binding affinity in molecular docking studies?

- Methodological Answer : Perform molecular dynamics (MD) simulations (e.g., GROMACS) to assess protein-ligand flexibility. Analyze binding free energy (ΔG) using MM-PBSA. Compare docking poses from AutoDock Vina and Glide, prioritizing consensus interactions (e.g., hydrogen bonds with His297 in target enzymes) .

Methodological Validation

Q. Which spectroscopic techniques are most reliable for confirming the absence of tautomeric forms?

Q. How can researchers validate the ecological impact of waste containing this compound?

- Methodological Answer : Perform OECD 301F biodegradability tests in activated sludge. Measure biological oxygen demand (BOD) over 28 days. For acute toxicity, use Daphnia magna assays, reporting LC values and comparing with GHS classification thresholds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.